

Application Notes and Protocols for the Quantification of 10-Hydroxyimipramine using HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Hydroxyimipramine*

Cat. No.: *B15288575*

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These application notes provide detailed methodologies for the quantification of 10-Hydroxyimipramine, a primary metabolite of the tricyclic antidepressant imipramine, in biological matrices. The following protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Introduction

10-Hydroxyimipramine is a significant active metabolite of imipramine. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this analyte. This document outlines two distinct HPLC-based methods for the determination of 10-Hydroxyimipramine.

Method 1: HPLC with Electrochemical Detection in Plasma and Urine

This method is adapted from a validated procedure for the simultaneous determination of imipramine and its hydroxylated metabolites.^[1] It is particularly suitable for studies requiring high sensitivity.

Quantitative Data Summary

Parameter	Value
Analyte	10-Hydroxyimipramine
Matrix	Human Plasma, Urine
Lower Limit of Quantification (LLOQ)	1.5 ng/mL [1]
Intra-day Precision (%CV at 50 ng/mL)	5.2% [1]
Inter-day Precision (%CV at 50 ng/mL)	6.8% [1]
Recovery	78.6% - 94.3% (range for parent drug and metabolites) [1]
Analysis Time per Sample	15 minutes [1]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

- To 1 mL of plasma or urine, add an appropriate volume of internal standard (e.g., pericyazine).
- Adjust the pH of the sample to 9.6 using a suitable buffer.
- Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Transfer the organic (upper) layer to a clean tube.
- Perform a back-extraction by adding 200 μ L of 0.1 M orthophosphoric acid and vortexing for 2 minutes.
- Centrifuge at 3000 x g for 5 minutes.
- Collect the aqueous (lower) layer for HPLC analysis.

2. HPLC Conditions

- Column: A suitable reversed-phase C18 column.
- Mobile Phase: 30% Acetonitrile in 0.1 M Potassium Dihydrogen Phosphate (K₂HPO₄), adjusted to pH 6.0.[1]
- Flow Rate: 2.0 mL/min.[1]
- Injection Volume: 50 µL.
- Detector: Electrochemical Detector.
- Run Time: 15 minutes.[1]

Method 2: HPLC with UV Detection in Human Plasma

This method provides a cost-effective alternative to electrochemical or mass spectrometry detection and is suitable for applications where slightly higher detection limits are acceptable. The protocol is based on a method developed for imipramine and can be adapted for its hydroxylated metabolites.[2][3][4]

Quantitative Data Summary

Parameter	Value
Analyte	10-Hydroxyimipramine (adapted method)
Matrix	Human Plasma
Lower Limit of Quantification (LLOQ)	Estimated to be in the low ng/mL range (e.g., 3 ng/mL for imipramine)[2][3][4]
Linearity Range	3-40 ng/mL (for imipramine)[4]
Recovery	~85% (for imipramine)[4]
Analysis Time per Sample	Approximately 10-15 minutes

Experimental Protocol

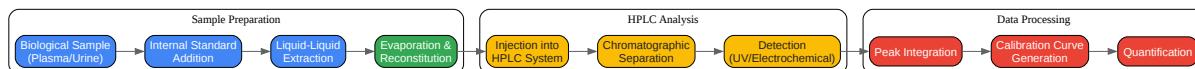
1. Sample Preparation: Liquid-Liquid Extraction

- To 1 mL of plasma, add an internal standard (e.g., trimipramine).
- Add 200 μ L of 10 N Sodium Hydroxide and 4 mL of a hexane/isoamyl alcohol (98:2 v/v) mixture.[3]
- Vortex the mixture for 3 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Repeat the extraction with an additional 4 mL of the hexane/isoamyl alcohol mixture.
- Evaporate the combined organic extracts to approximately 1 mL under a gentle stream of nitrogen.
- Add 100 μ L of 0.25 M Hydrochloric Acid, vortex for 3 minutes, and centrifuge at 7000 rpm for 5 minutes.
- Discard the upper organic layer and inject 50 μ L of the acidic aqueous layer into the HPLC system.[3]

2. HPLC Conditions

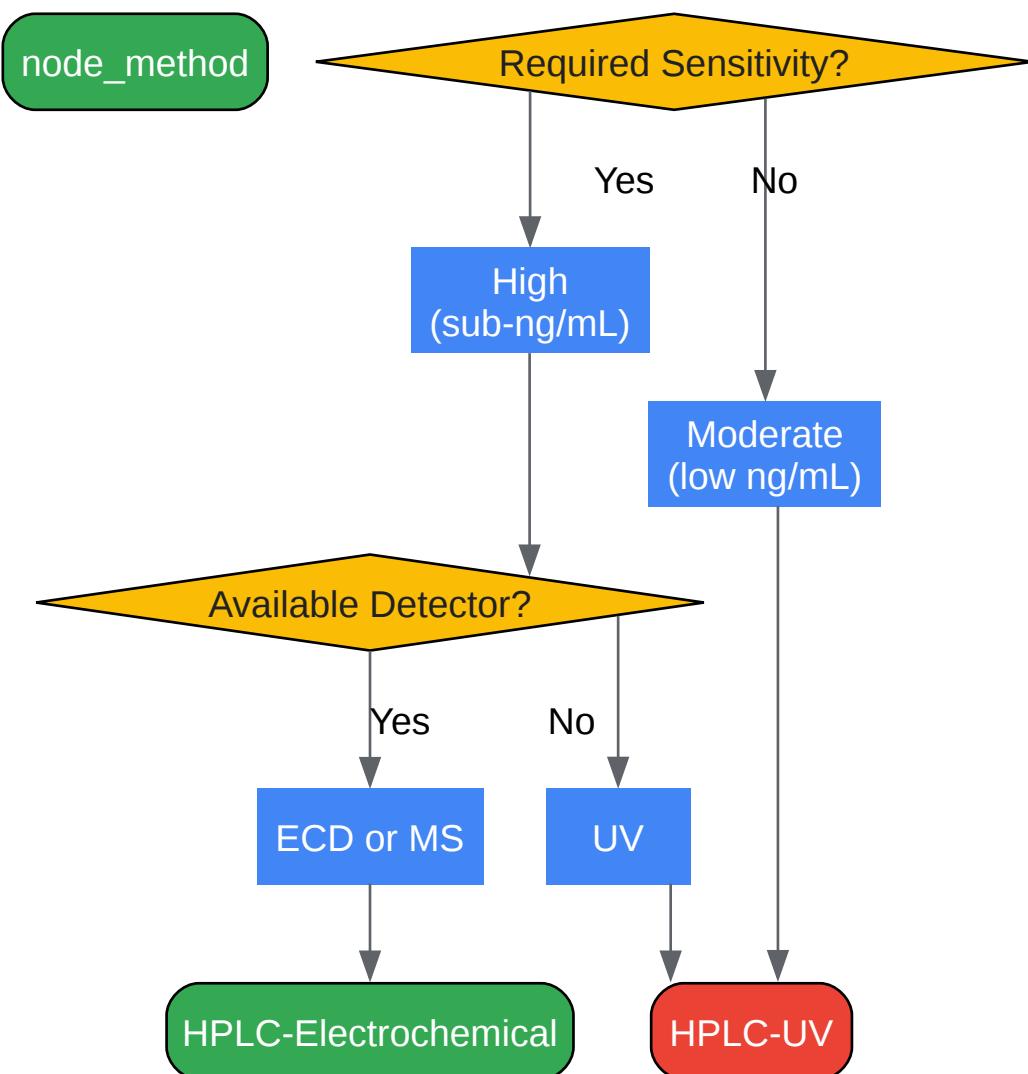
- Column: μ -Bondapak C18 column or equivalent.[2][3][4]
- Mobile Phase: A mixture of 0.01 M Sodium Hydrogen Phosphate and Acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[2][3][4]
- Flow Rate: 1.5 mL/min.[2][3][4]
- Injection Volume: 50 μ L.
- Detector: UV detector at a wavelength of 220 nm or 254 nm.[5][6][7]
- Run Time: Approximately 10-15 minutes.

Visualizations



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Caption: General experimental workflow for HPLC-based quantification of 10-Hydroxyimipramine.



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Caption: Decision tree for selecting an appropriate HPLC method for 10-Hydroxyimipramine analysis.

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